![molecular formula C26H23NO4 B2996469 9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-82-4](/img/structure/B2996469.png)

9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

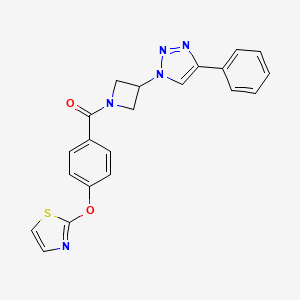

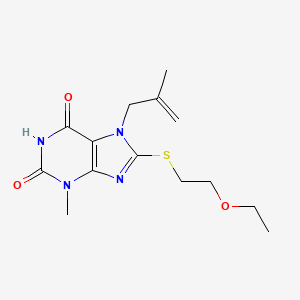

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an oxazine ring substituted with phenethyl and phenyl groups. The “4-methoxyphenethyl” suggests a phenethyl group (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) at the 4-position of the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. For this specific compound, such information isn’t available in the resources I have .Applications De Recherche Scientifique

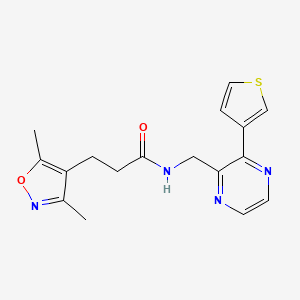

Synthesis and Transformation

Compounds with related structures have been synthesized and transformed into various derivatives, demonstrating the versatility of these chemical frameworks in organic synthesis. For example, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives show the potential for creating complex molecular structures from simpler oxazine bases (Nicolaides et al., 1996).

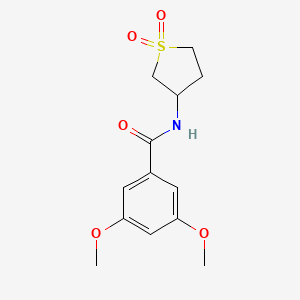

Pharmacological Activities

Research on pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, which are related to the query compound, indicates that these molecules might possess significant chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud et al., 2017).

Photochemical Properties

The photochromism of bichromophoric oxazines has been studied, indicating that certain structural modifications can profoundly affect the photochemical properties of these compounds. Such research underscores the potential of oxazine derivatives in developing photoresponsive materials (Deniz et al., 2009).

Advanced Materials

The synthesis and characterization of a new benzoxazine monomer with a photodimerizable coumarin group highlight the potential of oxazine derivatives in creating thermally curable materials with unique properties, such as photodimerization and thermal ring-opening reactions (Kiskan & Yagcı, 2007).

Crystal Structure Analysis

Studies on the crystal structures of compounds related to the query compound provide insights into their molecular conformations and the impact of different substituents on their overall structure. This information is crucial for understanding the reactivity and interactions of such compounds (Wang et al., 2011).

Mécanisme D'action

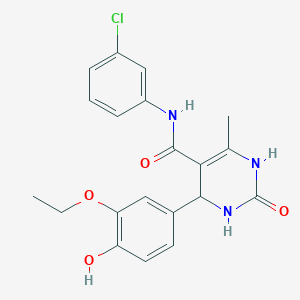

Target of Action

Similar compounds have been found to target glioma cells . The compound’s potency against these cells is increased compared to temozolomide (TMZ), a standard treatment for glioblastoma multiforme (GBM) .

Mode of Action

Tmz, a compound with a similar structure, elicits its mechanism of action through the methylation of guanine, causing subsequent mismatch with thymine during replication . This leads to the initiation of futile cycles of insertion and deletion of thymine by mismatch repair (MMR) proteins, which persists until the replication fork collapses, inducing fatal double-stranded breaks .

Biochemical Pathways

Tmz, a similar compound, is known to affect the dna repair pathway .

Pharmacokinetics

Tmz, a similar compound, is known for its lipophilic nature that allows efficient penetration of the blood-brain barrier compared to other alkylating agents .

Result of Action

Tmz, a similar compound, is known to induce fatal double-stranded breaks in dna, leading to cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-[2-(4-methoxyphenyl)ethyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-15-22-24(31-17-27)12-11-21-25(28)23(16-30-26(21)22)19-5-3-2-4-6-19/h2-12,16H,13-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLHPOBDDAMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2996387.png)

![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2996390.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)

![2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996399.png)

![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)